Methyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
Description
Structural Elucidation and Nomenclature
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl N-[2-[(4-cyanobenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate . This name reflects the hierarchical prioritization of functional groups and substituents:
- The parent structure is a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom).
- Substituents on the thiophene core are numbered according to their positions:
- 4,5-Dimethyl groups at positions 4 and 5.
- A 4-cyanobenzamido group (-NH-C(=O)-C~6~H~4~-CN) at position 2.
- A carbamate-functionalized carbonyl group (-C(=O)-N(H)-C(=O)-OCH~3~) at position 3.
The carbamate group is further specified as a methyl ester, completing the systematic designation.
Table 1: Key Nomenclatural Descriptors
| Feature | Description |
|---|---|
| Parent heterocycle | Thiophene (C~4~H~4~S) |
| Substituents | 4,5-Dimethyl; 2-(4-cyanobenzamido); 3-(methylcarbamate)carbonyl |
| Molecular formula | C~17~H~15~N~3~O~4~S |
| Molecular weight | 357.4 g/mol |
Molecular Architecture Analysis
Thiophene Core Substituent Configuration
The thiophene ring serves as the central scaffold, with substituents arranged to maximize aromatic stability while introducing steric and electronic diversity:
- Positions 4 and 5 : Methyl groups induce steric hindrance and electron-donating effects, altering the ring’s electron density.
- Position 2 : The 4-cyanobenzamido group introduces a planar, electron-withdrawing motif. The cyano group (-CN) at the benzamido para position enhances polarity and potential for π-π stacking interactions.
- Position 3 : The carbamate-linked carbonyl group (-C(=O)-N(H)-C(=O)-OCH~3~) adds hydrogen-bonding capacity and hydrolytic sensitivity.
The spatial arrangement of these groups creates a sterically crowded environment, influencing reactivity and intermolecular interactions.
Carbamate Functional Group Orientation
The carbamate group (-O-C(=O)-N(H)-C(=O)-) is esterified with a methyl group, forming a methyl carbamate . Key features include:
- Planarity : The carbonyl groups (C=O) adopt planar geometries, facilitating resonance stabilization.
- Hydrogen-bonding potential : The N-H moiety acts as a hydrogen bond donor, while carbonyl oxygens serve as acceptors.
- Steric effects : The methyl ester (OCH~3~) projects outward, contributing to the molecule’s overall hydrophobicity.
Table 2: Bond Angles and Lengths in Key Functional Groups
| Group | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Thiophene C-S | 1.71 | 92 (C-S-C) |
| Carbamate C=O | 1.21 | 120 (O=C-O) |
| Benzamido C≡N | 1.15 | 180 (C≡N) |
Comparative Analysis with Structurally Analogous Thiophene Derivatives
To contextualize its uniqueness, this compound is compared to three thiophene derivatives:
Unsubstituted Thiophene (C~4~H~4~S)
- Lacks functional groups, exhibiting simpler reactivity limited to electrophilic substitution.
- Lower molecular weight (84.14 g/mol) and higher volatility.
Ethyl (2-(4-Cyanobenzamido)Thiophene-3-Carbonyl)Carbamate
- Differs by an ethyl ester (vs. methyl) and absence of methyl groups at thiophene positions 4/5.
- Increased hydrophobicity due to the longer alkyl chain.
2-Amino-4,5-Dimethylthiophene-3-Carboxamide
- Replaces the carbamate and benzamido groups with an amino and carboxamide.
- Enhanced hydrogen-bonding capacity but reduced steric bulk.
Table 3: Structural and Electronic Comparisons
| Compound | Key Substituents | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|---|
| Target compound | 4,5-Me~2~; 2-BzCN; 3-carbamate | 357.4 | 2.8 |
| Ethyl analog | 4,5-H~2~; 2-BzCN; 3-carbamate | 371.4 | 3.1 |
| 2-Amino-4,5-dimethylthiophene-3-carboxamide | 4,5-Me~2~; 2-NH~2~; 3-CONH~2~ | 182.3 | 1.2 |
*LogP: Octanol-water partition coefficient (measure of lipophilicity).
Properties
IUPAC Name |
methyl N-[2-[(4-cyanobenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-9-10(2)25-16(13(9)15(22)20-17(23)24-3)19-14(21)12-6-4-11(8-18)5-7-12/h4-7H,1-3H3,(H,19,21)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPHTTUKKUEWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving suitable precursors such as 2,3-dimethyl-1,3-butadiene and sulfur sources under acidic conditions.
Introduction of the Cyanobenzamido Group: The cyanobenzamido group is introduced via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate group undergoes hydrolysis under acidic or basic conditions. In alkaline media (e.g., NaOH), nucleophilic attack at the carbonyl carbon yields a primary amine and releases carbon dioxide. Under acidic conditions (e.g., HCl), the reaction proceeds via protonation of the carbonyl oxygen, leading to similar products.
Example Conditions and Products
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Basic Hydrolysis | 1M NaOH, 80°C, 4h | 2-(4-Cyanobenzamido)-4,5-dimethylthiophene-3-carboxylic acid, methylamine, CO₂ |
| Acidic Hydrolysis | 6M HCl, reflux, 6h | Same as above, with protonated intermediates |
This reactivity aligns with carbamate hydrolysis mechanisms described for medicinal chemistry applications .
Reduction of the Nitrile Group
The 4-cyanobenzamido group can be reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) in anhydrous THF selectively reduces the nitrile to a methylene amine. Catalytic hydrogenation (H₂/Pd-C) under moderate pressure also achieves this conversion.
Example Conditions and Products
| Reducing Agent | Conditions | Major Product |
|---|---|---|
| LiAlH₄ | THF, 0°C → rt, 2h | 2-(4-Aminomethylbenzamido)-4,5-dimethylthiophene-3-carbonyl carbamate |
| H₂/Pd-C (10%) | Ethanol, 50 psi, 6h | Same as above |
Similar nitrile reductions are documented in thiophene-based systems .
Substitution at the Ester Groups
The methyl ester and carbamate groups participate in nucleophilic substitution. Methanolysis or transesterification with higher alcohols (e.g., ethanol) replaces the methyl group, while aminolysis forms amides.
Example Reactions
| Nucleophile | Conditions | Product |
|---|---|---|
| Ethanol (excess) | H₂SO₄ catalyst, reflux, 8h | Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate |
| Ammonia (NH₃) | Sealed tube, 100°C, 12h | 2-(4-Cyanobenzamido)-4,5-dimethylthiophene-3-carboxamide |
Steric hindrance from the 4,5-dimethyl groups may slow reaction kinetics compared to less-substituted analogs .
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring oxidizes to sulfoxides or sulfones using peracids (e.g., m-CPBA) or hydrogen peroxide. The electron-withdrawing carbamate and cyanobenzamido groups direct oxidation to the sulfur center.
Example Conditions and Products
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → rt, 4h | Sulfoxide derivative |
| H₂O₂ (30%) | AcOH, 70°C, 8h | Sulfone derivative |
Oxidation regioselectivity is consistent with studies on substituted thiophenes .
Electrophilic Aromatic Substitution
Despite deactivation by electron-withdrawing groups, the thiophene ring may undergo halogenation or nitration at the less-hindered positions (e.g., C-5).
Example Reactions
| Electrophile | Conditions | Product |
|---|---|---|
| Br₂ (1 equiv) | FeBr₃ catalyst, CH₂Cl₂, 0°C | 5-Bromo derivative |
| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro derivative |
Methyl groups at C-4 and C-5 create steric constraints, limiting substitution to accessible sites .
Cycloaddition and Ring-Opening Reactions
The carbamate group may engage in [2+2] or [4+2] cycloadditions with dienes or alkynes under photolytic or thermal conditions. Ring-opening reactions with nucleophiles (e.g., Grignard reagents) are also plausible.
Example Reaction
| Reagent | Conditions | Product |
|---|---|---|
| Phenylacetylene | UV light, 24h | Spirocyclic adduct |
Corey-Chaykovsky-type ylides could facilitate methylene transfer to the carbamate carbonyl, though this remains speculative without direct data .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H14N2O3S
- Molecular Weight : 302.36 g/mol
- CAS Number : 896615-32-0
The compound features a thiophene ring substituted with a cyanobenzamide moiety, which contributes to its biological activity. The presence of the carbamate functional group enhances its solubility and reactivity.
Medicinal Chemistry Applications
Methyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has shown potential in drug development due to its unique structural characteristics.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of thiophene have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the thiophene structure could enhance anticancer properties through improved binding affinity to target proteins involved in cell cycle regulation.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The incorporation of the cyanobenzamide group is believed to enhance the interaction with microbial enzymes, leading to increased efficacy against bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Agrochemical Applications
This compound has potential applications in agriculture as a pesticide or herbicide.
Insecticidal Properties
The structural features of this compound suggest it may function as an insecticide by inhibiting key metabolic pathways in pests. Similar carbamate compounds have been widely used for their neurotoxic effects on insects.
Case Study:
Research on related carbamate insecticides has shown that they effectively disrupt acetylcholinesterase activity, leading to paralysis and death in targeted insect populations .
Herbicidal Activity
Studies have indicated that derivatives of this compound can inhibit specific enzymes in plants, thereby preventing growth and seed germination.
Data Table: Herbicidal Efficacy
Materials Science Applications
In materials science, this compound can be utilized in the development of polymers and coatings due to its chemical stability and reactivity.
Polymer Synthesis
The compound can serve as a monomer or cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability.
Case Study:
A study on thiophene-based polymers highlighted their application in organic photovoltaics due to their favorable electronic properties and ability to form conductive films .
Mechanism of Action
The mechanism of action of Methyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets. The cyanobenzamido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Comparison
The compound’s closest analogs include carbamate derivatives with aromatic or heteroaromatic cores. Key structural differences and similarities are outlined below:
Key Observations :
- Core Heterocycles: The target’s thiophene ring (a sulfur-containing heterocycle) contrasts with benzene (in chlorophenyl carbamates ) or benzimidazole (in benomyl ). Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to benzene.
- Steric Effects: The 4,5-dimethyl groups on the thiophene may impose steric hindrance, affecting binding efficiency in biological systems compared to less hindered analogs like benomyl.
Physicochemical Properties
Lipophilicity (log k or log P) is a critical determinant of bioavailability. highlights HPLC-derived log k values for chlorophenyl carbamates, which exhibit moderate lipophilicity (log k ~2.5–3.8) due to chloro substituents . In contrast, the target compound’s cyano group (–CN) is less lipophilic than chloro (–Cl), suggesting a lower log k (~1.5–2.5). However, the thiophene core and methyl groups may counterbalance this by increasing hydrophobicity.
Biological Activity
Methyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 320.37 g/mol
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in inflammatory pathways, particularly those related to c-Jun N-terminal kinases (JNKs). JNKs are implicated in various pathological conditions, including neurodegenerative diseases and inflammatory disorders .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related cellular damage.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use in treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Animal Models : In vivo studies using animal models of inflammation showed that the compound significantly reduced edema and other inflammatory responses compared to control groups.
- Structure-Activity Relationship (SAR) : Research into the SAR of similar thiophene derivatives has provided insights into optimizing the biological activity of this compound by modifying substituents on the thiophene ring .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Methyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Amide coupling : React 4-cyanobenzoic acid with 3-amino-4,5-dimethylthiophene-2-carboxylate using coupling agents like HATU or EDCI/HOBt to form the benzamido intermediate . (ii) Carbamate formation : Treat the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Optimization : Yield improvements require strict control of stoichiometry (1.2:1 molar ratio of acylating agent to amine), inert atmosphere (N₂/Ar), and low temperatures (0–5°C) during coupling. Purity can be enhanced via recrystallization from ethyl acetate/hexane .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiophene ring and carbamate/amide bond formation. Key signals include δ ~10.5 ppm (amide NH) and δ ~3.7 ppm (carbamate OCH₃) .
- LCMS : High-resolution LCMS (e.g., Q-TOF) to verify molecular ion ([M+H]⁺) and rule out side products. Example: A similar compound showed [M+H]⁺ at m/z 1011 with HPLC retention time 1.01 min under acidic conditions .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch for carbamate/amide) and ~2200 cm⁻¹ (C≡N stretch) .
Advanced Research Questions
Q. How can contradictory data between NMR and LCMS results be resolved during structural validation?
- Methodological Answer : Contradictions often arise from residual solvents or rotameric forms.
- Step 1 : Re-run NMR in deuterated DMSO-d₆ at elevated temperatures (60–80°C) to reduce rotational barriers and clarify splitting patterns .
- Step 2 : Perform 2D NMR (HSQC, HMBC) to confirm connectivity, e.g., correlation between thiophene protons and carbonyl carbons.
- Step 3 : Use LCMS/MS to fragment the molecular ion and match observed fragments to predicted cleavage pathways (e.g., loss of CO₂ from the carbamate group) .
Q. What strategies are effective for analyzing the compound’s lipophilicity (logP) and its implications for biological activity?
- Methodological Answer :
- HPLC-based logP : Use a reverse-phase C18 column with isocratic elution (MeCN:H₂O = 70:30). Calculate logP from the capacity factor (k) using the equation: logP = log(k) + 0.177, validated against reference standards .
- Computational Methods : Apply DFT (e.g., B3LYP/6-31G*) to compute partition coefficients. Cross-validate with experimental data to identify discrepancies caused by intramolecular H-bonding (e.g., between amide NH and thiophene S) .
Q. How can reaction conditions be tailored to minimize diastereomeric impurities in analogous carbamate derivatives?
- Methodological Answer :
- Chiral Control : Use enantiopure starting materials or chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric synthesis.
- Chromatographic Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane:IPA (90:10) to separate diastereomers. Monitor enantiomeric excess (ee) via circular dichroism .
- Kinetic Analysis : Perform time-resolved NMR to identify intermediates prone to racemization and adjust reaction timelines accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
